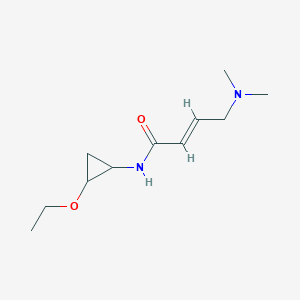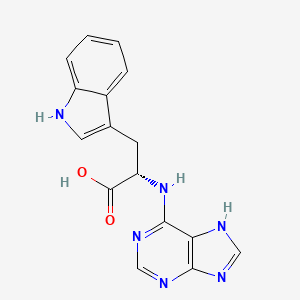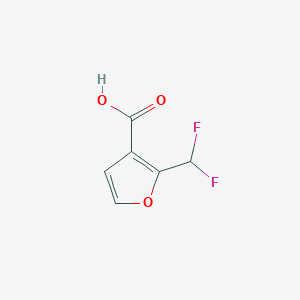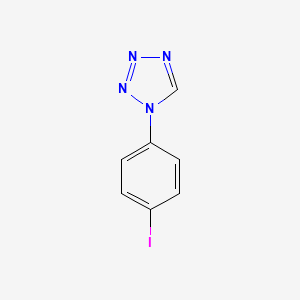![molecular formula C10H18O2 B2766679 (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol CAS No. 2248215-52-1](/img/structure/B2766679.png)
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(5-Oxaspiro[34]octan-6-yl)propan-1-ol is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol typically involves the iodocyclization of appropriate precursors. This method allows for the formation of the spirocyclic structure with high efficiency. The reaction conditions often include the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow chemistry could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a variety of alcohol derivatives.
Scientific Research Applications
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[3.4]octan-7-ol
- 5-Oxaspiro[3.4]octan-6-ylmethanamine hydrochloride
Uniqueness
(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at a strategic position. This configuration enhances its solubility and reactivity compared to other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2S)-2-(5-oxaspiro[3.4]octan-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-11)9-3-6-10(12-9)4-2-5-10/h8-9,11H,2-7H2,1H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBKVWDMFLJSJ-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(O1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2(O1)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)
![N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide](/img/structure/B2766601.png)


![2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)

![1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2766608.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
![(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2766612.png)
![4-amino-N-[(furan-2-yl)methyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2766613.png)



